

Application Note: Assay Development for 5-chloro-2,N-dimethylbenzamide

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Compound of Interest

Compound Name: 5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652

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Introduction & Compound Profile

5-chloro-2,N-dimethylbenzamide represents a halogenated benzamide scaffold. Structurally, the ortho-methyl and meta-chloro substitutions on the benzene ring, combined with the N-methyl amide, create a lipophilic core often associated with bioactivity in tyrosinase inhibition (melanogenesis regulation) and cation channel modulation (agrochemicals).

- IUPAC Name: 5-chloro-2-methyl-N-methylbenzamide
- Molecular Weight: ~197.66 g/mol
- Target Class: Enzyme Inhibitor (Tyrosinase/HDAC), Agrochemical Intermediate.
- Solubility Profile: Low aqueous solubility; requires DMSO/Ethanol co-solvents.

Strategic Assay Framework

To fully characterize this compound, a tiered assay approach is required:

- Tier 1: Physicochemical Stability: Establishing solubility limits in assay buffers.
- Tier 2: Biochemical Profiling (Tyrosinase): A cell-free enzymatic assay to determine

- Tier 3: Phenotypic Screening (Antimicrobial/Cytotoxicity): Verifying activity in a cellular context.^[1]

Pre-Assay Validation: Solubility & Handling

Objective: Determine the Maximum Tolerable Concentration (MTC) of DMSO to prevent compound precipitation during biological assays.

Protocol: Kinetic Solubility Assessment

- Stock Preparation: Dissolve 10 mg of **5-chloro-2,N-dimethylbenzamide** in 100% DMSO to create a 50 mM Stock Solution. Sonicate for 5 minutes at 40°C to ensure complete dissolution.
- Dilution Series: Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).
- Spiking: Spike the DMSO stock into the PBS to achieve final concentrations of 1, 10, 50, 100, and 500 μM (ensure final DMSO < 1%).
- Incubation: Shake for 2 hours at Room Temperature (RT).
- Readout: Measure Absorbance at 620 nm (turbidity). An increase in OD > 0.005 relative to blank indicates precipitation.



Critical Note: Halogenated benzamides often precipitate above 100 μM in aqueous buffer. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer.

Primary Assay: Tyrosinase Inhibition (Enzymatic)

Rationale: Benzamide derivatives are competitive inhibitors of Tyrosinase, a copper-containing enzyme key to melanin synthesis. This colorimetric assay measures the conversion of L-DOPA to Dopaquinone.

Materials

- Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in PBS.
- Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh stock.
- Buffer: 50 mM Phosphate Buffer (pH 6.8).
- Reference Control: Kojic Acid (known inhibitor).

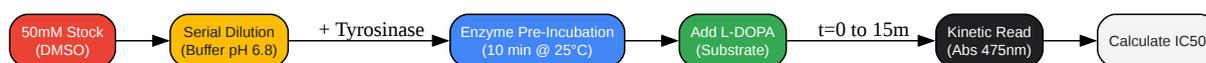
Step-by-Step Protocol

- Plate Setup: Use a clear 96-well microplate.
- Compound Addition:
 - Add 20 μ L of test compound (diluted in buffer) to experimental wells.
 - Test range: 0.1 μ M to 200 μ M (8-point dose-response).
- Enzyme Incubation:
 - Add 40 μ L of Tyrosinase solution (20 U/mL final) to all wells.
 - Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.
- Substrate Initiation:
 - Add 40 μ L of L-DOPA (0.5 mM final) to initiate the reaction.
- Kinetic Measurement:
 - Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
- Analysis:
 - Calculate the initial velocity (

) from the linear portion of the curve.

- Determine % Inhibition:

Workflow Diagram (DOT)



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Caption: Kinetic workflow for Tyrosinase inhibition assay quantifying dopachrome formation.

Secondary Assay: Antimicrobial Susceptibility (Phenotypic)

Rationale: The 5-chloro-2-methylbenzamide core is a precursor to several fungicides (e.g., Zoxamide analogs). This assay validates bioactivity against model pathogens.[2]

Materials

- Strains: Staphylococcus aureus (Gram+) and Candida albicans (Fungal).
- Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
- Detection: Resazurin (Alamar Blue) for cell viability.

Protocol: Microdilution MIC Assay

- Inoculum Prep: Adjust organism suspension to CFU/mL (0.5 McFarland).
- Plate Prep: Add 100 μ L of media to all wells of a sterile 96-well plate.
- Compound Dilution:
 - Add 100 μ L of **5-chloro-2,N-dimethylbenzamide** (100 μ g/mL) to column 1.

- Perform 1:2 serial dilutions across the plate to column 10.
- Inoculation: Add 100 μ L of microbial suspension to columns 1–11 (Column 12 is sterility control).
- Incubation:
 - Bacteria: 37°C for 24 hours.
 - Fungi: 30°C for 48 hours.
- Viability Check: Add 20 μ L Resazurin (0.01%). Incubate for 2–4 hours.
 - Blue = No Growth (Inhibition).
 - Pink = Growth (Metabolic reduction).
- Endpoint: The lowest concentration remaining Blue is the Minimum Inhibitory Concentration (MIC).

Data Analysis & Interpretation

Quantitative Summary Table

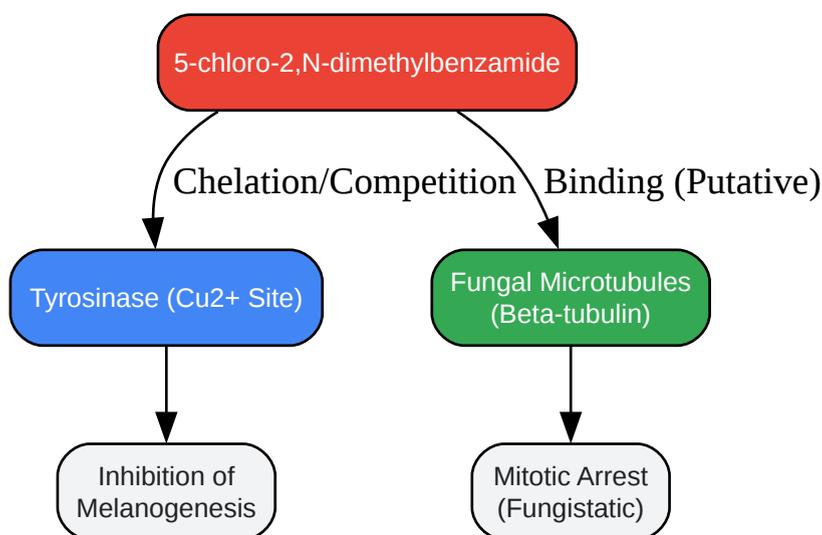
Parameter	Method	Typical Range/Criteria
Solubility	Turbidimetry (620 nm)	> 50 μ M (Good), < 10 μ M (Poor)
Enzymatic Potency	Tyrosinase IC50	< 10 μ M (Potent), 10–50 μ M (Moderate)
Antimicrobial MIC	Microdilution	< 8 μ g/mL (Active), > 64 μ g/mL (Inactive)
Z-Factor	Assay Quality Control	> 0.5 (Excellent), 0.0–0.5 (Marginal)

Troubleshooting Guide

- High Background in Tyrosinase Assay: The compound may auto-oxidize. Run a "No Enzyme" control containing only Compound + L-DOPA. If absorbance rises, the compound is chemically reactive.
- Precipitation in MIC Assay: If the media turns cloudy immediately upon addition, the compound has crashed out. Repeat using a lower starting concentration or increase DMSO to 2% (verify organism tolerance first).

Mechanism of Action (Hypothetical)

The diagram below illustrates the dual-potential mechanism for this benzamide scaffold: chelation of the copper active site in Tyrosinase vs. disruption of cell wall biosynthesis in fungi.



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Caption: Dual-pathway potential: Tyrosinase inhibition (Enzymatic) and Microtubule disruption (Agrochemical).

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